

4-sec-Butylphenylboronic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-sec-Butylphenylboronic acid

Cat. No.: B1306900

[Get Quote](#)

An In-depth Technical Guide to 4-Butylphenylboronic Acid Isomers

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid. This document is intended for researchers, scientists, and professionals in drug development and materials science. Information regarding the sec-butyl isomer is not readily available in standard chemical databases, suggesting it is less common for commercial and research purposes.

Introduction

Phenylboronic acids are a class of organic compounds with the general formula R-B(OH)₂. They are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. The butyl-substituted isomers, in particular, offer unique properties that are leveraged in drug discovery, agrochemicals, and materials science. The nature of the butyl isomer (n-butyl, sec-butyl, or tert-butyl) can influence the steric and electronic properties of the molecule, affecting its reactivity and the properties of the resulting products.

Molecular Structure and Identification

The key identifiers and structural representations for 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid are detailed below.

Table 1: Chemical Identification of 4-Butylphenylboronic Acid Isomers

Property	4-n-Butylphenylboronic acid	4-tert-Butylphenylboronic acid
Molecular Structure	<chem>CH3(CH2)3C6H4B(OH)2</chem>	<chem>(CH3)3CC6H4B(OH)2</chem> [1]
CAS Number	145240-28-4	123324-71-0 [1] [2]
Molecular Formula	$C_{10}H_{15}BO_2$	$C_{10}H_{15}BO_2$ [2]
Molecular Weight	178.04 g/mol	178.04 g/mol [1] [2]
IUPAC Name	(4-Butylphenyl)boronic acid	(4-tert-butylphenyl)boronic acid [3]
Synonyms	4-Butylbenzeneboronic acid	4-(tert-Butyl)phenylboronic acid, p-tert-Butylbenzeneboronic acid [1] [3]

Physicochemical Properties

The physical and chemical properties of these isomers are summarized in the following table, providing a basis for their handling, storage, and application in various chemical processes.

Table 2: Physicochemical Data of 4-Butylphenylboronic Acid Isomers

Property	4-n-Butylphenylboronic acid	4-tert-Butylphenylboronic acid
Appearance	White to off-white crystalline powder	White to off-white crystalline powder [4]
Melting Point	91-97 °C	191-196 °C [1] [4]
Boiling Point	Not available	296.7 °C at 760 mmHg [4]
Density	Not available	1.02 g/cm ³ [4]
Purity	≥95%	≥95.0% [1]

Applications in Research and Development

Both 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid are pivotal reagents in modern organic synthesis and medicinal chemistry.

Key Applications:

- **Suzuki-Miyaura Cross-Coupling Reactions:** These compounds are fundamental building blocks for creating biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[4][5][6] The choice of isomer can influence the steric hindrance around the reaction center, thereby affecting reaction kinetics and product yields.
- **Pharmaceutical Development:** Boron-containing compounds are of growing interest in medicinal chemistry.[7] These boronic acid derivatives serve as intermediates in the synthesis of complex, biologically active molecules, including potential anti-cancer agents and antibiotics like tetracycline derivatives.[5][8][9] The butyl group can enhance lipophilicity, which may improve the pharmacokinetic properties of a drug candidate.
- **Material Science:** The boronic acid functional group allows for the formation of dynamic covalent bonds, which is useful in the creation of advanced materials such as polymers and nanomaterials with enhanced properties.[5]
- **Bioconjugation and Sensors:** The ability of boronic acids to form stable complexes with diols makes them valuable in the development of biosensors and for attaching biomolecules to surfaces.[5][6]

Experimental Protocols

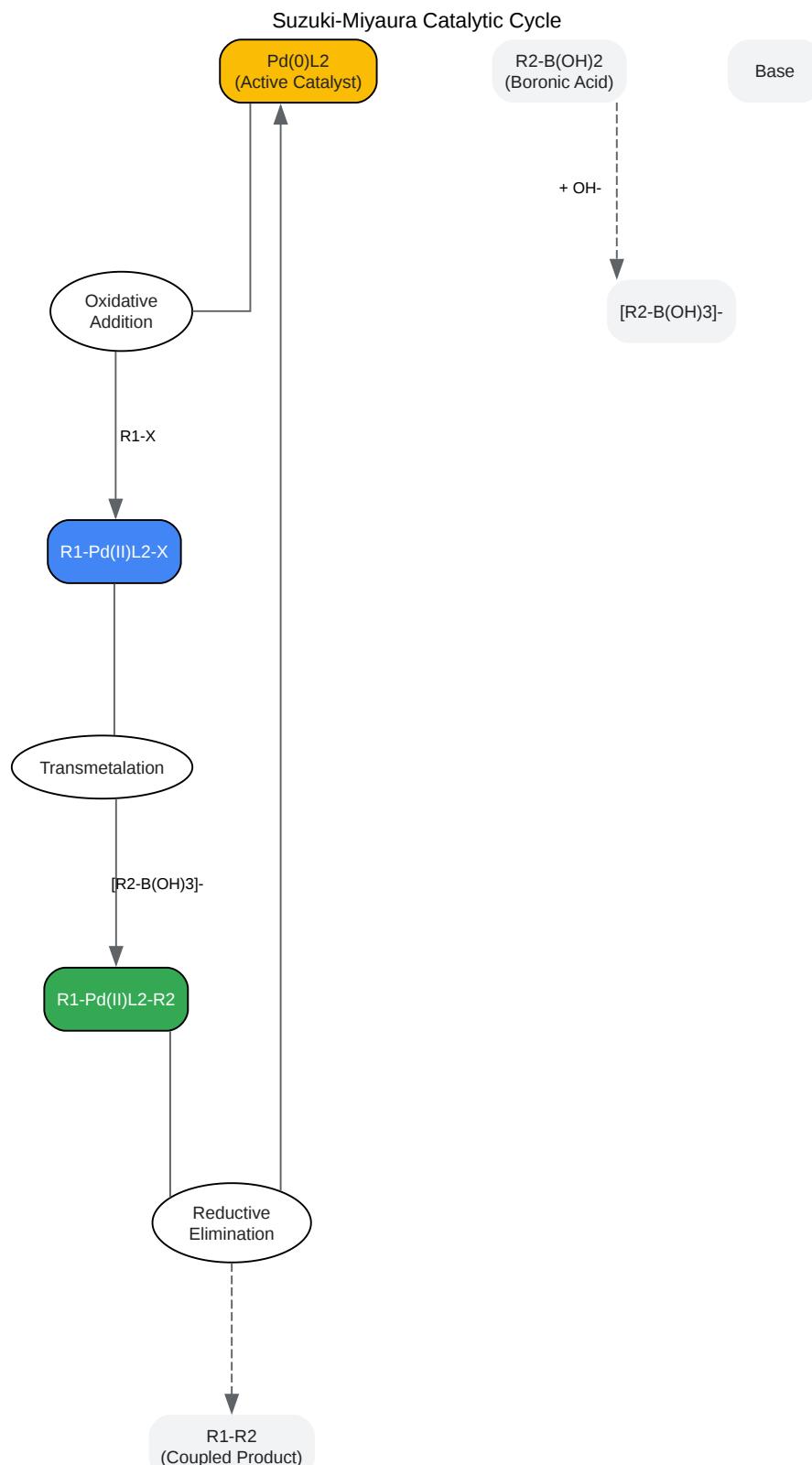
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a 4-butylphenylboronic acid isomer is provided below. This protocol serves as a starting point and may require optimization for specific substrates.

General Suzuki-Miyaura Coupling Protocol

1. Reaction Setup:

- In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the 4-butylphenylboronic acid isomer (1.2-1.5 mmol), and a base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0-3.0 mmol).
- Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) and any necessary ligands.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, dioxane, 5-10 mL).

2. Reaction Execution:


- Stir the reaction mixture at the desired temperature (typically 80-110 °C).
- Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Work-up and Purification:

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Conclusion

4-n-Butylphenylboronic acid and 4-tert-butylphenylboronic acid are valuable and versatile reagents in organic chemistry. Their utility in the synthesis of complex molecules makes them indispensable tools for researchers in drug discovery and materials science. While detailed information on **4-sec-butylphenylboronic acid** is sparse, the well-documented properties and applications of the n-butyl and tert-butyl isomers provide a strong foundation for their continued use in innovative research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-Butylphenylboronic acid = 95.0 123324-71-0 [sigmaaldrich.com]
- 2. CAS RN 123324-71-0 | Fisher Scientific [fishersci.com]
- 3. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbino.com]
- 8. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]
- 9. nbinno.com [nbino.com]
- To cite this document: BenchChem. [4-sec-Butylphenylboronic acid CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306900#4-sec-butylphenylboronic-acid-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com